1-[2-(4-Ethylphenyl)ethyl]piperidine
Description
Significance of Piperidine-Containing Scaffolds in Pharmaceutical Research
The piperidine (B6355638) ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous and highly valued scaffold in drug discovery. nih.govnih.gov Its prevalence is underscored by its presence in a vast number of approved drugs and natural alkaloids. researchgate.netencyclopedia.pub The significance of the piperidine moiety can be attributed to several key factors that make it an attractive component for medicinal chemists.
Firstly, the piperidine ring is a versatile building block that can be readily functionalized at various positions, allowing for the fine-tuning of a molecule's physicochemical properties. This includes modifications to improve solubility, lipophilicity, and metabolic stability, which are critical for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile. nbinno.com
Secondly, the introduction of a piperidine scaffold can significantly influence the biological activity and selectivity of a compound. thieme-connect.com The three-dimensional nature of the piperidine ring allows for precise spatial orientation of substituents, enabling them to interact more effectively with their biological targets, such as receptors and enzymes. mdpi.com This can lead to enhanced potency and a reduction in off-target effects.
Furthermore, piperidine derivatives have been shown to exhibit a wide range of pharmacological activities, demonstrating their utility across various therapeutic areas. ijnrd.orgdut.ac.za The piperidine nucleus is a key component in drugs with applications in oncology, infectious diseases, neurodegenerative disorders, and pain management. nih.govacademicjournals.org
Table 1: Examples of Therapeutic Areas with Piperidine-Containing Drugs
| Therapeutic Area | Examples of Drug Classes |
| Psychiatry | Antipsychotics (e.g., Haloperidol, Risperidone) academicjournals.org |
| Neurology | Analgesics (e.g., Fentanyl, Meperidine), Alzheimer's Disease (e.g., Donepezil) encyclopedia.pubnih.gov |
| Allergy | Antihistamines (e.g., Fexofenadine, Loratadine) ijnrd.org |
| Oncology | Kinase inhibitors |
| Infectious Diseases | Antiviral, Antimalarial agents researchgate.netacademicjournals.org |
Rationale for Investigating the 1-[2-(4-Ethylphenyl)ethyl]piperidine Structural Motif
The specific structural motif of this compound combines the well-established piperidine scaffold with a phenylethyl moiety. This combination is of particular interest to medicinal chemists for several reasons. The phenylethyl group provides a lipophilic aromatic region that can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions.
The ethyl group at the para-position of the phenyl ring can further modulate the compound's lipophilicity and steric profile, potentially influencing its binding affinity and selectivity. The two-carbon ethyl linker between the phenyl ring and the piperidine nitrogen provides conformational flexibility, allowing the molecule to adopt different spatial arrangements to fit into a binding pocket.
Derivatives of 1-(2-arylethyl)piperidine have been explored for their potential as potent analgesics. nih.gov The investigation of compounds like this compound is a logical progression in the exploration of structure-activity relationships (SAR) within this chemical class. By systematically modifying the substituents on the phenyl ring and the piperidine ring, researchers can probe the molecular determinants of pharmacological activity.
Historical Context and Prior Research on Structurally Related Phenylethylpiperidines and Piperidine Derivatives
The history of piperidine-containing compounds in medicine is rich and dates back to the isolation of the alkaloid piperine (B192125) from black pepper. encyclopedia.pub The synthetic exploration of piperidine derivatives began in the early 20th century and has since become a cornerstone of medicinal chemistry.
The development of the synthetic opioid pethidine (meperidine) in the 1930s, which features a 4-phenylpiperidine (B165713) core, marked a significant milestone. This discovery spurred extensive research into related structures, leading to the development of a wide array of potent analgesics, including fentanyl and its analogs. nih.gov These compounds demonstrated that the 1-phenylethylpiperidine scaffold was a key pharmacophore for potent opioid receptor activity.
Research on phenylethylpiperidine derivatives has not been limited to analgesics. The versatility of this scaffold has led to its incorporation into compounds targeting a variety of biological systems. For instance, modifications of the phenylethylpiperidine core have been investigated for their potential in treating neurological disorders and as cardiovascular agents. The synthesis and evaluation of numerous analogs have contributed to a deeper understanding of the SAR for different biological targets. The synthesis of piperidine derivatives can be achieved through various methods, including the reduction of corresponding pyridine (B92270) precursors or through multi-component reactions. chemrevlett.comdtic.mil
Structure
2D Structure
3D Structure
Properties
CAS No. |
730912-76-2 |
|---|---|
Molecular Formula |
C15H23N |
Molecular Weight |
217.35 g/mol |
IUPAC Name |
1-[2-(4-ethylphenyl)ethyl]piperidine |
InChI |
InChI=1S/C15H23N/c1-2-14-6-8-15(9-7-14)10-13-16-11-4-3-5-12-16/h6-9H,2-5,10-13H2,1H3 |
InChI Key |
CVCRDICIXHUNKF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)CCN2CCCCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 1 2 4 Ethylphenyl Ethyl Piperidine and Analogs
Established Synthetic Pathways to the 1-[2-(4-Ethylphenyl)ethyl]piperidine Core
The construction of the this compound scaffold relies on fundamental organic reactions that can be categorized into strategies for forming the piperidine (B6355638) ring, introducing the 4-ethylphenyl group, and elaborating the ethylene (B1197577) linker.
Strategies for Piperidine Ring Formation
The formation of the piperidine ring is a cornerstone of the synthesis of this compound. Several classical and contemporary methods are employed to construct this six-membered heterocycle.
One of the most common approaches is the hydrogenation of pyridine (B92270) precursors . This method involves the reduction of a suitably substituted pyridine ring to the corresponding piperidine. Catalytic hydrogenation using catalysts such as platinum, palladium, or nickel is a widely used technique. nih.gov The choice of catalyst and reaction conditions can influence the stereochemical outcome of the reduction, which is particularly important when chiral centers are present.
Intramolecular cyclization reactions offer another powerful strategy for piperidine ring synthesis. These reactions involve the formation of a carbon-nitrogen bond within a linear precursor containing both an amine and a reactive electrophilic center. A notable example is the Dieckmann condensation , which involves the intramolecular cyclization of a diester to form a β-keto ester, a precursor to piperidones. acs.orgderpharmachemica.com Subsequent reduction and functionalization can then yield the desired piperidine derivative.
The aza-Michael reaction , an intramolecular conjugate addition of an amine to an α,β-unsaturated carbonyl compound, provides a direct route to functionalized piperidines. rsc.orgodu.edu This reaction is known for its efficiency and potential for stereocontrol.
Finally, reductive amination of dicarbonyl compounds is a versatile method for constructing the piperidine ring. semanticscholar.orgresearchgate.netresearchgate.net This reaction involves the condensation of a dicarbonyl compound with an amine, followed by in-situ reduction of the resulting imine or enamine intermediates.
| Ring Formation Strategy | Description | Key Intermediates |
| Hydrogenation of Pyridines | Reduction of a substituted pyridine ring. | Substituted pyridines |
| Dieckmann Condensation | Intramolecular cyclization of a diester. | Diesters, β-keto esters |
| Aza-Michael Reaction | Intramolecular conjugate addition of an amine. | Amino-α,β-unsaturated carbonyls |
| Reductive Amination | Cyclization of a dicarbonyl with an amine. | Dicarbonyl compounds |
Introduction of the 4-Ethylphenyl Substituent
The introduction of the 4-ethylphenyl moiety is a critical step in the synthesis. This can be achieved either by starting with a precursor already containing this group or by modifying a simpler aromatic ring at a later stage.
A common strategy involves the use of 4-ethylphenylacetaldehyde or a related derivative in a reductive amination reaction with piperidine. researchgate.net This one-pot reaction forms the C-N bond and the ethylene linker simultaneously.
Alternatively, alkylation of piperidine with a suitable electrophile, such as 1-(2-bromoethyl)-4-ethylbenzene or 1-(2-chloroethyl)-4-ethylbenzene , in the presence of a base, directly introduces the 4-ethylphenylethyl group onto the piperidine nitrogen. researchgate.netchemicalforums.com
Grignard reactions can also be employed to introduce the 4-ethylphenyl group. For instance, reacting a piperidine derivative containing a suitable electrophilic handle with 4-ethylphenylmagnesium bromide would form the desired carbon-carbon bond.
Elaboration of the Ethylene Linker
The two-carbon ethylene linker between the phenyl and piperidine rings can be constructed through several synthetic transformations.
The Wittig reaction is a powerful tool for forming carbon-carbon double bonds, which can then be reduced to a single bond. chemistryviews.org This could involve the reaction of a piperidine-containing phosphonium (B103445) ylide with 4-ethylbenzaldehyde (B1584596), followed by hydrogenation.
As mentioned previously, reductive amination of 4-ethylphenylacetaldehyde with piperidine directly forms the ethylene linker in a single step. researchgate.net
Direct alkylation of piperidine with a 2-(4-ethylphenyl)ethyl halide is another straightforward method for installing the complete side chain. researchgate.netchemicalforums.com
Novel Approaches for the Synthesis of this compound Derivatives
Modern synthetic chemistry offers innovative approaches that can be applied to the synthesis of this compound and its derivatives, often providing advantages in terms of efficiency, selectivity, and sustainability.
Biocatalysis has emerged as a powerful tool in organic synthesis. rsc.orgnih.govrsc.orgsemanticscholar.org Enzymes, such as transaminases and reductases, can be used to perform key steps with high chemo-, regio-, and stereoselectivity under mild reaction conditions. For instance, a biocatalytic reductive amination could be employed for the synthesis of chiral derivatives.
Flow chemistry offers several advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. acs.orgsyrris.jpacs.org The synthesis of piperidine alkaloids has been successfully demonstrated using flow reactors, suggesting its applicability to the production of this compound. syrris.jp
One-pot multi-component reactions provide an efficient way to construct complex molecules from simple starting materials in a single operation, minimizing waste and purification steps. semanticscholar.orgnih.gov A one-pot synthesis of this compound could involve the in-situ formation of the piperidine ring followed by its alkylation.
| Novel Approach | Description | Potential Advantages |
| Biocatalysis | Use of enzymes for key transformations. | High selectivity, mild conditions, sustainability. rsc.orgnih.govrsc.orgsemanticscholar.org |
| Flow Chemistry | Continuous synthesis in a microreactor. | Improved safety, scalability, and control. acs.orgsyrris.jpacs.org |
| One-Pot Reactions | Multiple reactions in a single vessel. | Increased efficiency, reduced waste. semanticscholar.orgnih.gov |
Chemo- and Regioselective Derivatization Strategies for Structure-Activity Relationship Studies
To explore the structure-activity relationship (SAR) of this compound, modifications at various positions of the molecule are necessary. The piperidine nitrogen is a particularly attractive site for derivatization due to its nucleophilicity and the significant impact that substituents at this position can have on pharmacological activity.
Modifications on the Piperidine Nitrogen Atom
The secondary amine of a piperidine precursor or the tertiary amine of the final compound can be readily functionalized through various reactions.
N-Alkylation is a common modification to introduce a variety of alkyl or substituted alkyl groups. odu.eduresearchgate.netchemicalforums.com This is typically achieved by reacting the piperidine with an alkyl halide or by reductive amination with an aldehyde or ketone. These modifications can influence the basicity, lipophilicity, and steric bulk of the molecule, which in turn can affect receptor binding and pharmacokinetic properties.
N-Acylation introduces an amide functionality, which can act as a hydrogen bond acceptor and alter the electronic properties of the molecule. syrris.jp Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) can yield a range of N-acyl derivatives. The nature of the acyl group can be varied to probe its effect on biological activity.
| Derivatization Strategy | Reagents | Resulting Functional Group |
| N-Alkylation | Alkyl halides, Aldehydes/Ketones | Tertiary amine |
| N-Acylation | Acyl chlorides, Anhydrides, Carboxylic acids | Amide |
Substituent Variations on the 4-Ethylphenyl Moiety
Systematic alteration of the substituent at the 4-position of the phenyl ring is a common strategy to modulate the electronic and steric properties of the molecule. While the parent compound features an ethyl group, a wide range of other functional groups can be introduced. These modifications are typically achieved by starting with a correspondingly substituted phenylethyl derivative. For instance, the synthesis of analogs can begin with 2-(4-substituted-phenyl)ethanol, which is then converted to a suitable leaving group (e.g., tosylate or bromide) before reaction with piperidine.
Key variations on the 4-ethylphenyl moiety include the introduction of different alkyl groups, alkoxy groups, and halogens. These substitutions can significantly influence the lipophilicity and metabolic stability of the resulting compounds. The synthesis of such analogs is well-documented in the broader context of phenylethylpiperidine chemistry. For example, the preparation of a 4-methoxy analog would typically involve the reaction of piperidine with 1-(2-bromoethyl)-4-methoxybenzene. Similarly, halogenated analogs, such as those with a chloro or fluoro substituent, are synthesized from the corresponding 4-halophenylethyl halides.
The table below illustrates a range of synthesized or synthetically accessible analogs with modifications on the 4-ethylphenyl ring, based on established synthetic routes for similar phenylethylpiperidine structures.
| Substituent at 4-Position (R) | Compound Name | General Synthetic Precursor |
|---|---|---|
| -CH3 | 1-[2-(4-Methylphenyl)ethyl]piperidine | 1-(2-Bromoethyl)-4-methylbenzene |
| -OCH3 | 1-[2-(4-Methoxyphenyl)ethyl]piperidine | 1-(2-Bromoethyl)-4-methoxybenzene |
| -Cl | 1-[2-(4-Chlorophenyl)ethyl]piperidine | 1-(2-Bromoethyl)-4-chlorobenzene |
| -F | 1-[2-(4-Fluorophenyl)ethyl]piperidine | 1-(2-Bromoethyl)-4-fluorobenzene |
| -H | 1-(2-Phenylethyl)piperidine | (2-Bromoethyl)benzene |
Alterations to the Ethylene Bridge
Lengthening or shortening the bridge is a straightforward modification. For instance, a one-carbon methylene (B1212753) bridge would yield a benzylpiperidine analog, while a three-carbon propylene (B89431) bridge results in a phenylpropylpiperidine derivative. The synthesis of a propylene analog, such as 1-[3-(4-Ethylphenyl)propyl]piperidine, would be achieved by reacting piperidine with 1-(3-bromopropyl)-4-ethylbenzene. The synthesis of related structures, like 1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine, demonstrates the feasibility of incorporating even longer and more complex linkers. google.comgoogle.com
Introducing a carbonyl group into the bridge to form a phenylethyl ketone is another significant alteration. For example, 2-(4-ethylphenyl)-1-(piperidin-1-yl)ethan-1-one can be synthesized via amidation, by reacting a derivative of 4-ethylphenylacetic acid with piperidine. These structural changes can have a profound impact on the molecule's electronic distribution and hydrogen bonding capabilities.
The table below provides examples of analogs with modified ethylene bridges, reflecting common synthetic transformations applied to this class of compounds.
| Bridge Structure | Compound Name | General Synthetic Approach |
|---|---|---|
| -CH2- | 1-[(4-Ethylphenyl)methyl]piperidine | Reductive amination of 4-ethylbenzaldehyde with piperidine |
| -CH2-CH2-CH2- | 1-[3-(4-Ethylphenyl)propyl]piperidine | N-alkylation with 1-(3-halopropyl)-4-ethylbenzene |
| -CH(OH)-CH2- | 1-(4-Ethylphenyl)-2-(piperidin-1-yl)ethan-1-ol | Reduction of the corresponding ketone or opening of an epoxide |
| -C(O)-CH2- | 2-(4-Ethylphenyl)-1-(piperidin-1-yl)ethan-1-one | Amide coupling of 4-ethylphenylacetic acid with piperidine |
These derivatization strategies allow for the systematic exploration of the chemical space around the this compound core structure, enabling the fine-tuning of its properties for various research applications.
Structure Activity Relationship Sar Investigations of 1 2 4 Ethylphenyl Ethyl Piperidine Analogs
Positional and Substituent Effects on Biological Activity
The biological activity of 1-[2-(4-Ethylphenyl)ethyl]piperidine analogs is highly sensitive to the nature and position of substituents on both the phenyl and piperidine (B6355638) rings. Alterations to these parts of the molecule can significantly influence receptor binding affinity and efficacy.
Substitutions on the Phenyl Ring: The phenethyl moiety is a critical component for the activity of many piperidine-based compounds. The substitution pattern on the phenyl ring plays a pivotal role in modulating this activity. For the parent compound, this compound, the ethyl group is in the para position. Moving this ethyl group to the ortho or meta positions can alter the steric and electronic profile of the molecule, thereby affecting how it fits into a biological target's binding pocket.
Generally, the introduction of various substituents on the phenyl ring, such as alkyl, alkoxy, hydroxyl, or halogen groups, can lead to a range of effects. For instance, in related series of N-phenethylpiperidines, it has been observed that small, lipophilic groups in the para position of the phenyl ring are often favorable for activity. The size, electronics, and position of the substituent can dictate the potency and selectivity of the analog. For example, a study on fentanyl analogs, which share the N-phenethylpiperidine core, demonstrated that modifications to the phenyl group of the phenethyl moiety with alkyl, hydroxyl, and alkoxy groups can significantly impact their biological effects.
Substitutions on the Piperidine Ring: The piperidine ring itself is a key structural feature that can be modified to fine-tune pharmacological activity. The introduction of substituents at various positions on the piperidine ring can have profound effects. Studies on fentanyl analogs have shown that substitution at the 3 and 4 positions of the piperidine ring is particularly important.
For example, the presence of a methyl group at the 3-position of the piperidine ring can lead to stereoisomers with markedly different potencies. The cis-isomer is often more potent than the trans-isomer, highlighting the importance of the substituent's spatial orientation. The steric bulk of the substituent at the 3-position is also a critical factor; groups larger than a methyl group tend to decrease analgesic potency.
Substitution at the 4-position of the piperidine ring is also a common strategy for modification. The nature of the substituent at this position can influence not only potency but also the duration of action. It has been observed that the steric requirements of the substituent, rather than its chemical nature, often play a more significant role in determining the activity of these analogs.
A representative summary of how substitutions on the phenyl and piperidine rings can influence biological activity is presented in the table below. The data is illustrative of general SAR trends observed in related N-phenethylpiperidine series.
| Compound ID | Phenyl Ring Substitution (R1) | Piperidine Ring Substitution (R2) | Relative Potency |
| 1 | 4-Ethyl | H | Baseline |
| 2 | 2-Ethyl | H | Decreased |
| 3 | 3-Ethyl | H | Slightly Decreased |
| 4 | 4-Methoxy | H | Increased |
| 5 | 4-Chloro | H | Variable |
| 6 | 4-Ethyl | 3-Methyl (cis) | Increased |
| 7 | 4-Ethyl | 3-Methyl (trans) | Slightly Increased |
| 8 | 4-Ethyl | 4-Carbomethoxy | Significantly Increased |
| 9 | 4-Ethyl | 4-Phenyl | Variable |
Conformational Analysis and its Correlation with Pharmacological Profiles
The three-dimensional shape of a molecule, or its conformation, is a critical determinant of its biological activity. For this compound analogs, the flexibility of the molecule allows it to adopt various conformations, but only specific ones are likely to be active at a biological target. Conformational analysis seeks to identify these low-energy, biologically relevant conformations.
The piperidine ring typically adopts a chair conformation to minimize steric strain. In this conformation, substituents can be oriented in either an axial or equatorial position. The orientation of these substituents can have a significant impact on how the molecule interacts with a receptor. For instance, in related analgesic compounds, an equatorial orientation of a large substituent at the 4-position is often preferred for optimal binding.
Exploration of Bioisosteric Replacements within the this compound Scaffold
Bioisosterism is a strategy used in medicinal chemistry to replace one part of a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's biological properties. For the this compound scaffold, several bioisosteric replacements can be considered for both the piperidine and the ethylphenyl moieties.
Piperidine Ring Bioisosteres: The piperidine ring is a common motif in many centrally active drugs. However, it can sometimes be associated with metabolic instability or off-target effects. Replacing the piperidine ring with a bioisostere can address these issues. One promising class of bioisosteres for the piperidine ring are spirocyclic systems, such as 2-azaspiro[3.3]heptane. These rigid analogs can mimic the three-dimensional structure of the piperidine ring while offering improved physicochemical properties like solubility and metabolic stability. The replacement of a piperidine ring with a 2-azaspiro[3.3]heptane has been shown to reduce lipophilicity, which can be beneficial for drug development.
Ethylphenyl Group Bioisosteres: The ethylphenyl group can also be replaced with various bioisosteres to explore new chemical space and potentially improve activity. For example, the phenyl ring can be replaced with other aromatic or heteroaromatic rings, such as thiophene or pyridine (B92270). These changes can alter the electronic properties and hydrogen bonding capabilities of the molecule, leading to different interactions with the target receptor. Additionally, the entire phenethyl group could be considered a target for bioisosteric replacement.
The table below illustrates potential bioisosteric replacements for different parts of the this compound scaffold.
| Original Moiety | Potential Bioisostere(s) | Rationale for Replacement |
| Piperidine Ring | 2-Azaspiro[3.3]heptane, Pyrrolidine (B122466), Azetidine | Improve metabolic stability, alter lipophilicity, explore novel chemical space. |
| Phenyl Ring | Thiophene, Pyridine, Bridged Piperidine | Modify electronic properties, introduce hydrogen bonding capabilities, improve drug-like properties. |
| Ethyl Group | Methoxy, Chloro, Trifluoromethyl | Alter size, lipophilicity, and electronic character. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the activity of novel, yet-to-be-synthesized analogs.
For a series of this compound analogs, a QSAR study would involve several steps. First, a dataset of compounds with their measured biological activities (e.g., IC50 or Ki values) is compiled. Then, a variety of molecular descriptors are calculated for each compound. These descriptors can be categorized as:
1D descriptors: Molecular weight, atom counts.
2D descriptors: Topological indices, connectivity indices.
3D descriptors: Molecular shape, volume, surface area, and electronic properties like dipole moment and partial charges.
Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a model that correlates a selection of these descriptors with the biological activity. A robust QSAR model should have good statistical parameters, including a high correlation coefficient (R²) and a high cross-validated correlation coefficient (Q²), which indicates its predictive power.
For piperidine derivatives, QSAR studies have successfully identified important descriptors for various biological activities. For instance, lipophilicity (often represented by clogP), steric parameters (like molar refractivity or STERIMOL parameters), and electronic descriptors have been shown to be significant in predicting the activity of dopamine (B1211576) antagonists with a phenylpiperidine scaffold. Such models provide valuable insights into the structural requirements for activity and can guide the design of new, more potent this compound analogs. A study on piperidine derivatives as Akt1 inhibitors used 3D and 2D autocorrelation descriptors to build a predictive QSAR model. ajchem-a.com
Preclinical Pharmacological Characterization and Mechanistic Elucidation of 1 2 4 Ethylphenyl Ethyl Piperidine Derivatives
In Vitro Receptor Binding and Functional Assays
The interaction of 1-[2-(4-ethylphenyl)ethyl]piperidine derivatives with a range of biological targets has been investigated through various in vitro assays. These studies are crucial for understanding the potential therapeutic applications and off-target effects of this class of compounds. The following sections summarize the available data on their binding affinities and functional activities at monoamine transporters, G-protein coupled receptors, ion channels, and various enzymes.
Derivatives of piperidine (B6355638) have been extensively studied for their ability to bind to and inhibit the function of monoamine transporters, which are critical for regulating neurotransmitter levels in the brain. Structure-activity relationship (SAR) studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives have provided valuable insights into the structural requirements for high affinity and selectivity for the dopamine (B1211576) transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).
Research has shown that modifications to the piperidine and benzyl moieties can significantly influence binding affinities. For instance, certain substitutions on the N-benzyl group can enhance DAT affinity and selectivity over SERT and NET. While specific binding data for this compound is not extensively documented in publicly available literature, the pharmacological profile of related compounds suggests that it may also interact with these transporters. The affinity and reuptake inhibition capabilities are crucial for determining the potential psychoactive and therapeutic properties of such compounds.
Table 1: Monoamine Transporter Binding Affinities of Representative Piperidine Derivatives
| Compound | DAT Kᵢ (nM) | SERT Kᵢ (nM) | NET Kᵢ (nM) |
|---|---|---|---|
| 4-[2-(Diphenylmethoxy)ethyl]-1-benzylpiperidine | 1.8 | 350 | 25 |
| 1-Benzoyl-4-[2-(diphenylmethoxy)ethyl]piperidine | 15 | 1200 | 180 |
Data extrapolated from studies on structurally similar compounds.
The interaction of piperidine derivatives with G-protein coupled receptors (GPCRs) is a key area of pharmacological investigation. Arylpiperazine derivatives, which share structural similarities with this compound, have shown significant affinity for serotonin 5-HT1A receptors. Structure-affinity relationship studies have demonstrated that the nature of the substituent on the piperazine (B1678402) nitrogen plays a crucial role in determining binding affinity. For instance, N-alkylation of the piperazine ring in certain series has been shown to modulate 5-HT1A receptor affinity.
Furthermore, substituted piperidine and piperazine derivatives have been investigated as novel H1-antagonists. Structural modifications of known serotonergic agents have led to compounds with potent antihistamine H1-activity nih.gov. One such derivative, 7-[3-[4-(diphenylmethoxy)-1-piperidinyl]propyl]-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione, was identified as a potent, orally active H1-antagonist nih.gov.
The CXCR4 receptor, a chemokine receptor involved in various physiological and pathological processes, has also been a target for piperidine derivatives. Certain trans-3,4-di-substituted piperidine derivatives have been developed as modulators of the CXCR4 receptor, acting as antagonists. These compounds have potential applications in diseases that respond to the activation of CXCL12 and/or CXCL11 receptors, such as cancer.
Table 2: GPCR Binding Affinities of Representative Piperidine and Piperazine Derivatives
| Compound Class | Receptor Target | Kᵢ (nM) / Activity |
|---|---|---|
| Arylpiperazine Derivatives | 5-HT1A | Varies with N-substituent |
| Xanthinyl-substituted Piperidinyl Derivatives | H1 | Potent Antagonist Activity nih.gov |
| trans-3,4-di-substituted Piperidine Derivatives | CXCR4 | Antagonist Activity |
Data based on studies of structurally related compound classes.
The modulation of ion channels is another important aspect of the pharmacological profile of piperidine derivatives. Voltage-gated calcium channels (VGCCs) and voltage-gated sodium channels (VGSCs) are critical for cellular excitability and signaling. nih.gov Studies have shown that certain 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives possess inhibitory activity against T-type calcium channels researchgate.net. Structure-activity relationship studies revealed that the nature of the substituents at the benzylic position is important for this inhibitory activity researchgate.net.
While direct evidence for the interaction of this compound with voltage-gated sodium channels is limited, the modulation of these channels by various small molecules is a well-established field of research. The complex interplay between intracellular calcium and sodium channel function, often mediated by proteins like calmodulin, highlights the potential for cross-talk in ion channel modulation. Further electrophysiological studies would be necessary to determine the specific effects of this compound on both calcium and sodium channel activity.
Table 3: Ion Channel Activity of Representative Piperidine Derivatives
| Compound Class | Ion Channel Target | Observed Effect |
|---|---|---|
| 1-Alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamides | T-type Ca²⁺ Channels | Inhibition researchgate.net |
Data from studies on structurally related compound classes.
The inhibitory effects of piperidine derivatives on various enzymes have been explored, revealing potential therapeutic avenues. Notably, 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE). SAR studies have indicated that substitution on the benzamide moiety can significantly enhance inhibitory activity. Some of these derivatives have shown high selectivity for AChE over butyrylcholinesterase (BuChE). For example, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was found to be one of the most potent inhibitors of acetylcholinesterase with an IC50 of 0.56 nM and showed an 18,000-fold greater affinity for AChE than for BuChE.
The potential for piperidine derivatives to inhibit other enzymes has also been investigated. Studies on piperine (B192125) and its derivatives have demonstrated inhibitory activity against lipoxygenase (LOX), an enzyme involved in inflammatory pathways. Furthermore, novel piperidine-derived thiosemicarbazones have been synthesized and shown to be inhibitors of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism and a target for antimicrobial and anticancer drugs.
Table 4: Enzyme Inhibition by Representative Piperidine Derivatives
| Compound Class | Enzyme Target | IC₅₀ / Activity |
|---|---|---|
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Acetylcholinesterase (AChE) | As low as 0.56 nM |
| 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine Derivatives | Butyrylcholinesterase (BuChE) | Lower affinity compared to AChE |
| Piperine Derivatives | Lipoxygenase (LOX) | IC₅₀ in the micromolar range |
| Piperidine-derived Thiosemicarbazones | Dihydrofolate Reductase (DHFR) | Potent inhibition |
Data from studies on structurally related compound classes.
In Vitro Cellular Pharmacology
Understanding how a compound behaves within a cellular context is essential for predicting its in vivo efficacy and disposition. This section focuses on the cellular permeability and transport mechanisms of piperidine derivatives.
The ability of a drug to cross cell membranes is a critical determinant of its oral bioavailability and distribution to target tissues. The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption. This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the intestinal epithelium, to assess the passive diffusion and active transport of compounds.
Receptor Internalization and Signal Transduction Pathways
No specific studies on the receptor internalization and signal transduction pathways of this compound were found.
In the broader context of piperidine derivatives, their interaction with various receptors can trigger receptor internalization, a process where the receptor is moved from the cell surface into the interior of the cell. This is a key mechanism for regulating the signal transduction that occurs when a ligand binds to a cell-surface receptor. The binding initiates a cascade of signaling events, often involving second messengers, that leads to a change in the cell's behavior. For example, some phenylpiperidine derivatives are known to act as opioid receptor agonists, which can lead to receptor internalization and the activation of specific intracellular signaling cascades.
Cell-Based Enzyme Activity Assays
There is no publicly available information on the effects of this compound in cell-based enzyme activity assays.
Generally, piperidine-containing compounds have been investigated for their ability to inhibit various enzymes. For instance, certain piperidine derivatives have been identified as inhibitors of butyrylcholinesterase and monoamine oxidase B, enzymes implicated in neurodegenerative diseases. Such inhibitory activities are typically determined using cell-based assays that measure the rate of an enzymatic reaction in the presence and absence of the test compound.
Cell Cycle Perturbation and Apoptosis Induction in Disease Models
Specific data on the ability of this compound to perturb the cell cycle or induce apoptosis is not available.
However, research on other piperidine derivatives has demonstrated their potential to influence cell proliferation and survival. For example, piperine, a naturally occurring piperidine alkaloid, has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines. nih.gov Studies have indicated that some piperidine derivatives can halt the cell cycle at the G1/G0 phase, preventing progression to the S phase. nih.gov Furthermore, certain derivatives have been found to induce apoptosis, or programmed cell death, a critical process in cancer therapy. nih.govemanresearch.org For instance, some novel piperidine derivatives that act as colchicine binding site inhibitors have been shown to induce apoptosis in prostate cancer cells.
Phenotypic Screening for Unidentified Biological Activities
No phenotypic screening studies specifically involving this compound have been reported in the available literature.
Phenotypic screening is a powerful approach in drug discovery to identify compounds that produce a desired biological effect without a preconceived hypothesis about the molecular target. This method allows for the discovery of novel biological activities. While this technique has been applied to libraries of compounds that may include piperidine derivatives, the specific results for this compound are not documented.
In Vivo Preclinical Efficacy Studies in Animal Models
There is a lack of published in vivo preclinical efficacy studies for this compound in animal models. The following sections discuss the activities of related piperidine derivatives.
Assessment in Models of Neurological Disorders (e.g., Anticonvulsant, Neuroprotection, Neurotransmitter Modulation)
While there are no specific reports on the in vivo efficacy of this compound in models of neurological disorders, the broader class of piperidine derivatives has shown promise in this area.
Anticonvulsant Activity: Numerous studies have demonstrated the anticonvulsant properties of various piperidine and piperazine derivatives. For example, a series of 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones were synthesized and showed effectiveness in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models in mice. nih.gov
Neuroprotection: The neuroprotective effects of piperine have been investigated in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Piperine treatment was found to attenuate motor coordination deficits and cognitive dysfunction. nih.gov It also protected dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms. nih.gov
Neurotransmitter Modulation: The phenylethylpiperidine scaffold is a core component of many compounds that interact with neurotransmitter systems. For instance, derivatives of 4-phenylpiperidine (B165713) are known to have effects on the central nervous system, including opioid-like activity. wikipedia.orgnih.gov Some derivatives act as monoamine reuptake inhibitors, which can modulate the levels of neurotransmitters like serotonin and norepinephrine in the brain.
Evaluation in Inflammatory Disease Models
Specific evaluations of this compound in inflammatory disease models are not present in the scientific literature. However, various other piperidine and piperazine derivatives have been assessed for their anti-inflammatory potential.
For example, a piperazine derivative, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester, demonstrated anti-inflammatory effects in a carrageenan-induced paw edema model in rats. nih.gov It was also shown to reduce cell migration and protein exudation in a pleurisy test. nih.gov Another study on a synthesized ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate showed a reduction in edema in a carrageenan-induced paw edema model. nih.govmdpi.com These studies highlight the potential of the piperidine and related scaffolds in modulating inflammatory responses.
Antimicrobial and Antifungal Activity Assessment
Derivatives of piperidine have been investigated for their potential as antimicrobial and antifungal agents. Studies on various substituted piperidine compounds reveal a spectrum of activity against different pathogens.
Six novel piperidine derivatives were evaluated for their antimicrobial properties using the agar disc diffusion method. academicjournals.org Among the tested compounds, one derivative exhibited the strongest inhibitory activity against seven bacterial strains: Bacillus cereus, Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Micrococcus luteus. academicjournals.org This compound also showed the most favorable minimum inhibitory concentration (MIC) results, with an MIC of 0.75 mg/ml against B. subtilis and 1.5 mg/ml against the other six bacteria. academicjournals.org Another compound displayed an MIC of 1.5 mg/ml against E. coli, M. luteus, and S. aureus. academicjournals.org
In the same study, the antifungal activity of these piperidine derivatives was assessed against seven fungal cultures. academicjournals.org Four of the six compounds showed varied degrees of inhibition against Aspergillus niger, Aspergillus flavus, Saccharomyces cerevisiae, and Candida albicans. academicjournals.org However, none of the six compounds were active against Fusarium verticillioides, Candida utilis, or Penicillium digitatum. academicjournals.org
Further research on piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives demonstrated that certain compounds inhibited the growth of all tested strains with MIC values ranging from 32 to 512 μg/ml. tandfonline.comnih.gov These strains included Gram-positive bacteria (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633), Gram-negative bacteria (Yersinia enterocolitica ATCC 1501, Escherichia coli ATCC 11230, Klebsiella pneumoniae), and the fungus Candida albicans. tandfonline.comnih.gov Notably, some of these compounds showed good antifungal activity against C. albicans, with MICs of 32–64 μg/ml. tandfonline.com The antimicrobial activity was generally more pronounced against Gram-positive bacteria and fungi than against Gram-negative bacteria, a difference that may be attributed to variations in cell wall structure. tandfonline.com
Table 1: Antimicrobial Activity of Selected Piperidine Derivatives
| Compound Class | Test Organism | Activity / MIC Value | Reference |
|---|---|---|---|
| Novel Piperidine Derivative | Bacillus subtilis | MIC: 0.75 mg/ml | academicjournals.org |
| Novel Piperidine Derivative | E. coli, S. aureus, P. aeruginosa | MIC: 1.5 mg/ml | academicjournals.org |
| Halogenobenzene Substituted Piperidine | Staphylococcus aureus | MIC: 32-128 µg/ml | tandfonline.com |
| Halogenobenzene Substituted Piperidine | Candida albicans | MIC: 32-64 µg/ml | tandfonline.com |
| Novel Piperidine Derivative | Aspergillus niger, Aspergillus flavus | Varying Inhibition | academicjournals.org |
| Novel Piperidine Derivative | Fusarium verticillioides | No Activity | academicjournals.org |
Antineoplastic Activity in Relevant Animal Models
The piperidine scaffold is a key component in the development of potential anticancer agents. encyclopedia.pub Research has demonstrated that piperidine and its derivatives can induce apoptosis and inhibit the cell cycle in cancer cells. nih.govresearchgate.net While many studies focus on in vitro activity against cancer cell lines, some research extends to in vivo models.
General Pharmacological Profiling (e.g., Antipyretic, Analgesic)
The pharmacological profile of phenylethylpiperidine derivatives is most notably characterized by significant analgesic activity. Based on available research, there is limited information regarding the antipyretic effects of these specific compounds.
The analgesic properties of this class of compounds have been extensively studied. Synthetic quaternary salts of alkyl piperidines with various phenacyl bromides have been explored for their analgesic potential using methods like the tail immersion test, with pethidine used as a standard for comparison. pjps.pknih.govresearchgate.net These studies found that several derivatives possess significant analgesic activity. pjps.pkresearchgate.net
A series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, which are structurally related to this compound, were found to be extremely potent analgesics in rats, with an unusually high safety margin. nih.gov For example, the compound Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate was identified as being 10,031 times more potent than morphine. nih.gov Another derivative, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide, was 4,521 times more potent than morphine at its peak effect. nih.gov The onset and duration of action vary among the different derivatives, with some demonstrating a rapid onset and short duration, comparable to fentanyl, while others have a much longer-lasting effect. nih.gov
Table 2: Analgesic Potency of Selected 1-(2-Arylethyl)piperidine Derivatives
| Compound | Potency vs. Morphine | Onset/Duration | Reference |
|---|---|---|---|
| Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylate | 10,031x | Not specified | nih.gov |
| N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide | 4,521x | Rapid onset, short duration | nih.gov |
| cis-Methyl 3-methyl-4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidine carboxylate | Not specified | Long-acting (>8 hours) | nih.gov |
Elucidation of Pharmacological Mechanisms at the Systemic and Organ Level
The pharmacological effects of this compound derivatives are mediated by their interaction with specific molecular targets within the central and peripheral nervous systems. The primary mechanism underlying the potent analgesic effects of many phenylpiperidine compounds is their action as agonists at the µ-opioid receptor. nih.govpainphysicianjournal.com This interaction at the dorsal horn of the spinal cord inhibits ascending pain pathways, thereby increasing the pain threshold and producing analgesia. nih.govpainphysicianjournal.com
Beyond opioid receptor agonism, other mechanisms have been identified for different piperidine derivatives. For instance, a series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated as potent inhibitors of acetylcholinesterase (AChE). nih.gov By inhibiting AChE, these compounds prevent the breakdown of the neurotransmitter acetylcholine. This leads to increased acetylcholine levels in the brain, which is a mechanism targeted for cognitive enhancement. nih.gov One such derivative demonstrated an affinity for AChE that was 18,000 times greater than for butyrylcholinesterase (BuChE) and produced a significant increase in acetylcholine content in the cerebral cortex and hippocampus of rats. nih.gov
This diverse range of molecular targets highlights the versatility of the piperidine scaffold in medicinal chemistry, allowing for the development of compounds with distinct pharmacological profiles, from potent analgesics acting on opioid systems to cognitive enhancers modulating cholinergic pathways. nih.govnih.gov
Computational Chemistry and in Silico Approaches for 1 2 4 Ethylphenyl Ethyl Piperidine Research
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation and conformation of a ligand when it binds to a macromolecular target, typically a protein. mdpi.com This method is crucial for understanding the binding mode of 1-[2-(4-Ethylphenyl)ethyl]piperidine and for rationalizing its potential biological activity. The process involves sampling a vast number of possible conformations of the ligand within the protein's binding site and scoring them based on their binding energy. nih.gov
The analysis of ligand-protein interactions reveals the specific forces that stabilize the complex. These interactions are fundamental to molecular recognition and can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For piperidine-based structures, studies have shown that the piperidine (B6355638) ring and its substituents can engage in critical interactions within receptor binding pockets. For instance, in the context of the dopamine (B1211576) transporter (DAT), piperidine analogues have been shown to form key interactions that determine their high affinity and selectivity. nih.gov Similarly, docking studies of piperidine derivatives as dihydrofolate reductase (DHFR) inhibitors have helped predict binding affinity and interaction patterns within the enzyme's active site. nih.gov
A hypothetical docking analysis of this compound against a potential target, such as a G-protein coupled receptor (GPCR), would likely show the ethylphenyl group engaging in hydrophobic interactions with nonpolar residues, while the piperidine nitrogen could act as a hydrogen bond acceptor or participate in ionic interactions.
Table 1: Representative Ligand-Protein Interactions for a Piperidine Scaffold in a Target Binding Site
| Interaction Type | Ligand Moiety | Protein Residue Example | Distance (Å) |
|---|---|---|---|
| Hydrophobic | Ethylphenyl Group | Leucine, Valine, Phenylalanine | 3.5 - 4.5 |
| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid, Serine, Tyrosine | 2.8 - 3.2 |
| Pi-Pi Stacking | Phenyl Ring | Phenylalanine, Tyrosine, Tryptophan | 3.4 - 3.8 |
| Cation-Pi | Piperidine Nitrogen (protonated) | Phenylalanine, Tyrosine | 4.0 - 5.0 |
Molecular Dynamics Simulations for Binding Conformation and Stability
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer insights into the dynamic nature of this interaction over time. utupub.fi MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, thereby simulating the behavior of the system in a virtual environment that mimics physiological conditions. dovepress.com
For the this compound-protein complex, an MD simulation would be used to assess the stability of the binding pose predicted by docking. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates conformational stability, and the Root Mean Square Fluctuation (RMSF), which highlights flexible regions of the protein. dovepress.com The persistence of key intermolecular interactions, such as hydrogen bonds, throughout the simulation provides strong evidence for a stable binding mode. rsc.org Studies on other aminoethyl-substituted piperidines have successfully used MD simulations to understand how different substituents on the piperidine nitrogen lead to varied receptor affinities by analyzing interactions within the binding pocket. researchgate.net
Table 2: Typical Parameters and Output Metrics for an MD Simulation
| Parameter / Metric | Description | Typical Value / Observation |
|---|---|---|
| Simulation Time | Total duration of the simulation. | 100 - 200 nanoseconds (ns) |
| Force Field | Mathematical model used to describe interatomic forces. | AMBER, CHARMM, GROMOS |
| Ligand RMSD | Measures the average deviation of the ligand's position from its initial docked pose. | A stable value < 2.0 Å suggests a stable binding conformation. |
| Protein RMSF | Measures the fluctuation of individual amino acid residues. | Low fluctuations in the binding site indicate stability upon ligand binding. |
| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | > 50% indicates a stable and significant interaction. |
In Silico Target Prediction and Activity Spectrum Profiling
In silico target prediction, or target fishing, aims to identify the most likely protein targets of a small molecule by comparing it to databases of known ligands with documented biological activities. mdpi.com This approach is invaluable when the primary target of a compound like this compound is unknown.
Web-based tools such as SwissTargetPrediction and PASS (Prediction of Activity Spectra for Substances) are commonly used for this purpose. clinmedkaz.org SwissTargetPrediction identifies potential targets based on the principle that similar molecules are likely to have similar biological functions. PASS predicts a wide range of potential pharmacological activities and mechanisms of action based on the structural formula of the compound. For new piperidine derivatives, these tools have been used to predict effects on various enzymes, receptors, and ion channels, suggesting potential applications in treating central nervous system disorders or cancer. clinmedkaz.org Based on its structure, this compound could be predicted to interact with targets associated with dopaminergic or serotonergic systems, given the prevalence of the phenylethylpiperidine scaffold in ligands for these receptors.
Table 3: Hypothetical PASS Prediction for this compound
| Predicted Activity | Pa | Pi | Interpretation |
|---|---|---|---|
| Dopamine Receptor Antagonist | 0.650 | 0.021 | High probability of being active, structurally similar to known antagonists. |
| Serotonin Transporter Inhibitor | 0.580 | 0.035 | Moderate probability of activity. |
| Monoamine Oxidase A Inhibitor | 0.495 | 0.042 | Possible activity, requires experimental confirmation. |
| Anticonvulsant | 0.410 | 0.068 | Possible activity, lower probability. |
Pa: probability of being active; Pi: probability of being inactive. A higher Pa value suggests a greater likelihood of the predicted activity.
Virtual Screening and Lead Optimization Strategies
Virtual screening is a computational method used to search large databases of chemical compounds to identify novel "hits" that are likely to bind to a specific biological target. u-strasbg.fr If this compound were identified as a hit from such a screen, it would become the starting point for a lead optimization campaign.
Lead optimization is an iterative process in medicinal chemistry where the structure of a lead compound is systematically modified to enhance its therapeutic properties, such as efficacy, selectivity, and pharmacokinetic profile, while minimizing adverse effects. patsnap.com Computational methods play a pivotal role in guiding these modifications. nih.gov Structure-Activity Relationship (SAR) analysis helps identify which parts of the molecule are essential for its activity. patsnap.com For this compound, optimization strategies could involve:
Modifying the ethylphenyl group: Introducing substituents (e.g., halogens, hydroxyl groups) to probe for additional interactions in the binding pocket.
Altering the piperidine ring: Exploring different substitution patterns or replacing it with other saturated heterocycles to improve selectivity or metabolic stability.
Changing the ethyl linker: Adjusting the length or rigidity of the linker between the two ring systems to optimize the geometric fit within the receptor.
Table 4: Example of a Virtual Lead Optimization Strategy
| Parent Compound | Modification | Rationale | Predicted Outcome |
|---|---|---|---|
| This compound | Add a fluorine atom to the phenyl ring (para position) | Enhance binding affinity through potential halogen bonding; improve metabolic stability. | Increased potency |
| This compound | Replace piperidine with a pyrrolidine (B122466) ring | Alter ring pKa and geometric constraints to improve selectivity for a specific receptor subtype. | Improved selectivity |
| This compound | Introduce a hydroxyl group on the ethyl linker | Create a new hydrogen bonding opportunity with the target protein. | Increased binding affinity |
Pharmacophore Modeling and Ligand-Based Drug Design
When the three-dimensional structure of a biological target is not available, ligand-based drug design methods are employed. fiveable.me Pharmacophore modeling is a cornerstone of this approach. A pharmacophore is an abstract representation of the essential steric and electronic features that a molecule must possess to ensure optimal interaction with a specific target. pharmacophorejournal.comresearchgate.net
A pharmacophore model for this compound and its analogues would be generated by superimposing a set of known active compounds and identifying their common chemical features. researchgate.net These features typically include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positively/negatively ionizable groups. The resulting 3D arrangement of these features serves as a template or query. This query can then be used to screen large chemical databases to find new, structurally diverse molecules that match the pharmacophore and are therefore likely to possess the desired biological activity. mdpi.com
Table 5: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Corresponding Structural Moiety | Role in Binding |
|---|---|---|
| Aromatic Ring (R) | Phenyl group | Pi-pi stacking or hydrophobic interactions. |
| Hydrophobic Group (H) | Ethyl substituent on the phenyl ring | Occupies a hydrophobic pocket in the receptor. |
| Positive Ionizable (P) / Hydrogen Bond Donor | Protonated piperidine nitrogen | Forms ionic bond or hydrogen bond with an acidic residue. |
| Hydrogen Bond Acceptor (A) | Piperidine nitrogen (unprotonated) | Accepts a hydrogen bond from a donor residue in the target. |
Biochemical Pathway Integration and Molecular Target Identification for 1 2 4 Ethylphenyl Ethyl Piperidine
Mapping Compound Effects onto Metabolic and Signaling Pathways
The phenylethylamine and piperidine (B6355638) moieties are privileged structures in medicinal chemistry, known to interact with a wide array of biological pathways. Derivatives of phenethylamine (B48288) are well-documented for their interactions with monoamine neurotransmitter systems, often affecting the reuptake or release of dopamine (B1211576), norepinephrine, and serotonin. This suggests that 1-[2-(4-Ethylphenyl)ethyl]piperidine could potentially modulate signaling pathways in the central nervous system. Structure-activity relationship (SAR) studies on phenethylamine derivatives have demonstrated that substitutions on the phenyl ring and the ethylamine (B1201723) side chain can significantly alter their affinity and selectivity for various receptors and transporters. nih.govbiomolther.org
Furthermore, piperidine-constrained phenethylamines have been identified as inhibitors of dipeptidyl peptidase IV (DPP4), an enzyme involved in glucose homeostasis. nih.gov This indicates a potential role for such compounds in metabolic pathways related to diabetes. The piperidine ring itself is a common feature in compounds targeting a variety of receptors and enzymes, and its derivatives have been explored for applications in cancer, infectious diseases, and neurological disorders. clinmedkaz.orgresearchgate.net The biological effects of piperidine derivatives can be mapped to pathways regulating cell cycle progression, apoptosis, and immune responses.
Given the structural features of this compound, it is plausible that its effects could be mapped onto neurotransmitter signaling pathways, metabolic enzyme cascades, or other cellular signaling networks, depending on its specific molecular targets.
Strategies for Direct Target Identification (e.g., Phenotypic Screening, Affinity Chromatography)
Direct identification of the molecular targets of a compound is crucial for understanding its mechanism of action. Phenotypic screening, a target-agnostic approach, is a powerful strategy to uncover the biological effects of a compound without prior knowledge of its target. In this method, the compound is tested across a variety of cell-based assays that measure different physiological or pathological phenotypes. For a compound like this compound, phenotypic screens could involve assays for cell viability in cancer cell lines, neurite outgrowth in neuronal cells, or modulation of inflammatory responses in immune cells. Positive "hits" from these screens would then guide further investigation to identify the underlying molecular target responsible for the observed phenotype.
Affinity chromatography is a more direct method for target identification. This technique involves immobilizing the compound of interest onto a solid support and then passing a cellular lysate over this support. Proteins that bind to the compound will be retained on the column, while non-binding proteins will wash through. The bound proteins can then be eluted and identified using techniques such as mass spectrometry. This approach could be used to isolate and identify the specific protein targets of this compound from various tissues or cell types.
Omics-Based Approaches to Uncover Biological Perturbations (e.g., Proteomics, Metabolomics, Transcriptomics)
Omics technologies provide a global, unbiased view of the molecular changes induced by a compound within a biological system. These approaches are invaluable for hypothesis generation and for understanding the broader biological context of a compound's activity.
Proteomics: This involves the large-scale study of proteins. mdpi.com Using mass spectrometry-based techniques, proteomics can be used to quantify changes in the abundance of thousands of proteins in cells or tissues treated with this compound. nih.gov This can reveal which cellular pathways are perturbed by the compound. For instance, an increase in the abundance of apoptotic proteins would suggest that the compound induces cell death.
Metabolomics: This is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the small-molecule metabolite profiles. By analyzing the changes in the metabolome of cells treated with this compound, researchers can gain insights into its effects on metabolic pathways. nih.govnih.gov For example, alterations in the levels of glucose, lipids, or amino acids could point towards an impact on energy metabolism or nutrient sensing pathways.
Transcriptomics: This approach analyzes the complete set of RNA transcripts produced by an organism or cell. biorxiv.org By comparing the transcriptomes of treated and untreated cells, it is possible to identify genes whose expression is altered by this compound. nih.gov This can provide clues about the signaling pathways and cellular processes that are affected by the compound. For example, the upregulation of genes involved in a particular signaling cascade would suggest that the compound activates that pathway. The integration of data from these different omics approaches can provide a comprehensive picture of the biological perturbations caused by this compound and help to pinpoint its mechanism of action and potential therapeutic applications. nih.gov
| Research Area | Key Findings for Structurally Similar Compounds | Potential Implication for this compound |
| Metabolic Pathways | Piperidine-constrained phenethylamines can act as DPP4 inhibitors. nih.gov | Potential modulation of glucose metabolism. |
| Signaling Pathways | Phenethylamine derivatives interact with monoamine neurotransmitter systems. nih.govbiomolther.org | Possible effects on CNS signaling. |
| Direct Target Identification | Piperidine derivatives have been shown to target various enzymes and receptors. clinmedkaz.org | A wide range of potential molecular targets. |
| Proteomics | Can reveal global changes in protein expression in response to small molecules. mdpi.com | Identification of perturbed cellular pathways. |
| Metabolomics | Can identify alterations in metabolic profiles induced by chemical compounds. nih.govnih.gov | Insights into effects on cellular metabolism. |
| Transcriptomics | Can uncover changes in gene expression patterns following compound treatment. biorxiv.orgnih.gov | Elucidation of affected signaling and regulatory networks. |
Advanced Analytical Methodologies for the Characterization and Quantification of 1 2 4 Ethylphenyl Ethyl Piperidine
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are paramount for separating 1-[2-(4-Ethylphenyl)ethyl]piperidine from potential impurities, starting materials, or by-products. These techniques are also the gold standard for quantitative analysis.
High-Performance Liquid Chromatography (HPLC) and its higher-resolution evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis of non-volatile or thermally sensitive compounds like this compound. These methods offer excellent precision, accuracy, and sensitivity for both purity determination and quantification. nih.govresearchgate.net
Reversed-phase HPLC (RP-HPLC) is typically the method of choice for compounds of this nature. researchgate.net Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like phosphoric acid or formic acid to improve peak shape. nih.govmdpi.com UPLC systems, utilizing smaller particle-sized columns (sub-2 µm), provide faster analysis times and superior resolution compared to traditional HPLC. mdpi.com Detection is commonly performed using an ultraviolet (UV) detector, as the ethylphenyl group in the molecule contains a chromophore that absorbs UV light.
A typical HPLC method for a related piperidine (B6355638) compound involves a C18 column, a mobile phase of acetonitrile and acidified water, and UV detection. nih.gov The high linearity (often with R² > 0.999) and low limits of detection (LOD) and quantification (LOQ) make this a robust method for routine analysis. researchgate.net
Table 1: Illustrative HPLC/UPLC Parameters for Analysis This table presents typical starting parameters for method development, based on methods used for structurally similar compounds.
| Parameter | HPLC | UPLC |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net | Reversed-Phase BEH C18 (e.g., 100 x 2.1 mm, 1.7 µm) mdpi.com |
| Mobile Phase | A: Water + 0.1% Phosphoric AcidB: Acetonitrile nih.gov | A: Water + 0.1% Formic AcidB: Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 30-90% B over 15 min) | Gradient (e.g., 20-95% B over 5 min) |
| Flow Rate | 1.0 mL/min nih.gov | 0.3 mL/min mdpi.com |
| Column Temperature | 30-40 °C nih.govmdpi.com | 40 °C mdpi.com |
| Detector | UV-Vis Diode Array Detector (DAD) at ~210 nm | UV-Vis Photodiode Array (PDA) at ~210 nm |
| Injection Volume | 5-20 µL | 1-5 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. mdpi.comsums.ac.ir Given its molecular weight and structure, this compound is amenable to GC-MS analysis, which provides both chromatographic separation and mass-based identification, offering a high degree of specificity. tus.ie
In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase within a long capillary column. researchgate.net As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting fragmentation pattern is highly reproducible and serves as a molecular "fingerprint," allowing for confident identification by comparison with spectral libraries or through structural elucidation. sums.ac.irchemguide.co.uk
The fragmentation of this compound would be expected to follow predictable pathways. Key fragmentation events include alpha-cleavage adjacent to the piperidine nitrogen, leading to the formation of a stable iminium ion, and cleavage at the benzylic position. tus.iecaymanchem.com
Table 2: Predicted Key Fragments in GC-MS (Electron Ionization) Analysis
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Fragmentation Pathway |
| 245 | [M]⁺ (Molecular Ion) | Intact molecule with one electron removed. |
| 230 | [M-CH₃]⁺ | Loss of a methyl radical from an ethyl group. |
| 160 | [C₁₁H₁₄N]⁺ | Cleavage of the bond between the two ethyl carbons (benzylic cleavage). |
| 117 | [C₉H₁₁]⁺ | Ethylbenzene cation, potentially rearranging to a tropylium-like ion. |
| 98 | [C₆H₁₂N]⁺ | Piperidinium ion resulting from cleavage alpha to the nitrogen. tus.ie |
Spectroscopic and Spectrometric Characterization
While chromatography is used for separation and quantification, spectroscopic techniques are indispensable for the definitive structural elucidation of the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the molecular structure of an organic compound. ipb.pt Both one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (e.g., COSY, HSQC) can provide detailed information about the carbon-hydrogen framework.
For this compound, the ¹H NMR spectrum would show distinct signals for the protons on the ethylphenyl group, the piperidine ring, and the linking ethyl chain. The aromatic protons would appear as two doublets in the downfield region (~7.0-7.2 ppm). The protons on the piperidine ring and the two ethyl groups would appear in the upfield aliphatic region (~1.0-3.0 ppm), with characteristic chemical shifts and splitting patterns based on their chemical environment and neighboring protons. chemicalbook.comresearchgate.net
Table 3: Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.15 | Doublet | 2H | Aromatic protons (ortho to ethyl group) |
| ~7.10 | Doublet | 2H | Aromatic protons (meta to ethyl group) |
| ~2.80 | Multiplet | 2H | -CH₂- group attached to the aromatic ring |
| ~2.65 | Quartet | 2H | -CH₂- of the ethyl group on the aromatic ring |
| ~2.60 | Multiplet | 2H | -CH₂- group attached to the piperidine nitrogen |
| ~2.45 | Multiplet | 4H | Piperidine protons adjacent to nitrogen (α-CH₂) |
| ~1.60 | Multiplet | 4H | Piperidine protons at the β-position |
| ~1.45 | Multiplet | 2H | Piperidine proton at the γ-position |
| ~1.25 | Triplet | 3H | -CH₃ of the ethyl group on the aromatic ring |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. nist.govchemicalbook.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of its key structural components.
Table 4: Expected Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 2960-2850 | C-H Stretch | Aliphatic C-H (piperidine and ethyl groups) nist.gov |
| ~1610, ~1510, ~1450 | C=C Stretch | Aromatic ring |
| ~1440 | C-H Bend | Aliphatic CH₂ scissoring |
| ~1115 | C-N Stretch | Tertiary amine (piperidine) |
| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted (para) aromatic ring |
Mass Spectrometry (MS) is a fundamental technique for determining the molecular weight and obtaining structural information about a compound. bris.ac.uk When not coupled with a chromatographic inlet (as in GC-MS), samples can be introduced directly via techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). tus.iebris.ac.uk
High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the mass of the molecular ion with very high accuracy (typically to four or five decimal places). This allows for the calculation of the elemental formula, providing strong evidence for the compound's identity. The fragmentation patterns observed in tandem MS (MS/MS) experiments, where the molecular ion is isolated and fragmented, can be used to piece together the molecule's structure, corroborating findings from NMR and GC-MS analyses. tus.ie The protonated molecule [M+H]⁺ would be the expected parent ion in positive-ion ESI or APCI, with a predicted m/z of 246.2222 for the chemical formula C₁₇H₂₈N⁺.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides unequivocal data on bond lengths, bond angles, and conformational details, which are crucial for understanding a molecule's physical properties and its interactions with biological targets.
Although a specific crystal structure for this compound is not publicly available, analysis of structurally similar N-phenylethyl piperidine derivatives allows for an informed prediction of its solid-state characteristics. researchgate.netresearchgate.net The piperidine ring is expected to adopt a stable chair conformation, which is the most common and lowest energy conformation for such six-membered saturated heterocycles. researchgate.netbakhtiniada.ru The ethylphenyl group attached to the piperidine nitrogen would likely occupy an equatorial position to minimize steric hindrance, a common feature in substituted piperidines. researchgate.net
Below is a table summarizing representative crystallographic data from a closely related N-phenethyl piperidine analog, N-phenethyl-4-hydroxy-4-phenyl piperidine hydrochloride monohydrate, which illustrates the type of detailed structural information obtained from such an analysis. researchgate.net
| Parameter | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₉H₂₄ClNO·H₂O | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P2₁2₁2₁ | researchgate.net |
| a (Å) | 8.6306(8) | researchgate.net |
| b (Å) | 11.0464(10) | researchgate.net |
| c (Å) | 19.3221(18) | researchgate.net |
| Volume (ų) | 1842.1(3) | researchgate.net |
| Piperidine Conformation | Chair | researchgate.net |
Electrochemical Methods for Detection and Analysis
Electrochemical methods offer sensitive, rapid, and cost-effective means for the detection and quantification of electroactive compounds. For a molecule like this compound, the tertiary amine of the piperidine ring and the ethylphenyl moiety are potential sites for electrochemical oxidation. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square-wave voltammetry (SWV) are commonly employed for this purpose. mdpi.comresearchgate.net
The electrochemical behavior of piperidine and its derivatives has been investigated using various working electrodes, with glassy carbon electrodes (GCE) being a common choice. mdpi.comelectrochemsci.org The oxidation process typically involves the transfer of electrons from the nitrogen atom or the aromatic ring at a specific potential. jlu.edu.cnresearchgate.net Studies on N-substituted piperidones and other piperidine analogs show that these compounds undergo irreversible oxidation processes controlled by diffusion. mdpi.com The oxidation potential is influenced by the molecular structure, including the nature of the substituents on the piperidine ring and the nitrogen atom. mdpi.com
For quantitative analysis, DPV and SWV are often preferred due to their higher sensitivity and better resolution compared to CV. These methods can achieve low limits of detection (LOD), often in the micromolar (µM) to nanomolar (nM) range. electrochemsci.orgresearchgate.netsemanticscholar.org The development of chemically modified electrodes, for instance with nanoparticles, can further enhance sensitivity and selectivity by catalyzing the oxidation reaction or facilitating the accumulation of the analyte on the electrode surface. semanticscholar.org While specific electrochemical data for this compound is not available, the table below presents typical parameters from studies on related piperidine and piperazine (B1678402) compounds to illustrate the capabilities of these methods. researchgate.netelectrochemsci.orgresearchgate.net
| Compound Type | Technique | Working Electrode | Oxidation Potential (V) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Piperine (B192125) | DPV | Glassy Carbon Electrode (GCE) | ~+0.6 | 2.4 µg/mL | electrochemsci.org |
| Aryl Piperazines | DPV | Glassy Carbon Electrode (GCE) | +0.6 to +0.8 | ~0.1 µg/mL | researchgate.net |
| N-Substituted-4-piperidones | DPV/CV | Glassy Carbon Electrode (GCE) | +0.72 to +0.89 | Not Reported | mdpi.com |
| Benzylpiperazine | CV | Glassy Carbon Electrode (GCE) | ~+0.8 | Not Reported | researchgate.net |
Application of Stable Isotope-Labeled Analogs in Metabolic Studies
Stable isotope labeling (SIL) is a powerful technique used extensively in drug metabolism and pharmacokinetic (DMPK) studies. researchgate.net By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H/deuterium (B1214612), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can create a tracer version of the compound that is chemically identical but mass-spectrometrically distinct. alfa-chemistry.com
In the context of this compound, introducing deuterium atoms into the ethylphenyl or piperidine moieties would be a common strategy. nih.govresearchgate.net These labeled analogs are invaluable for several applications:
Metabolite Identification: When a mixture of the labeled (d-labeled) and unlabeled (d0) drug is administered, metabolites can be easily identified in complex biological matrices like plasma or urine using mass spectrometry. Metabolites will appear as characteristic doublet peaks with a mass difference corresponding to the number of incorporated isotopes, distinguishing them from endogenous background ions. researchgate.net
Pharmacokinetic Analysis: Co-administering a labeled intravenous dose with an unlabeled oral dose allows for the precise determination of absolute bioavailability, eliminating inter-individual variability. nih.gov This methodology has been successfully applied to characterize the pharmacokinetics of other piperidine-containing compounds. nih.gov
Mechanistic Studies: Strategic placement of a deuterium atom at a site of metabolism can slow down the rate of metabolic reactions, an effect known as the kinetic isotope effect (KIE). nih.govresearchgate.net This can help elucidate metabolic pathways and has even been used to develop "deuterated drugs" with improved pharmacokinetic profiles, such as longer half-lives or reduced formation of toxic metabolites. nih.gov
The use of stable isotopes, particularly in conjunction with high-resolution mass spectrometry and NMR, provides a robust platform for gaining a deep understanding of a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.neteurisotop.com
The following table summarizes the common stable isotopes used in metabolic studies and their primary applications.
| Isotope | Typical Application | Key Advantage | Reference |
|---|---|---|---|
| Deuterium (²H or D) | Metabolite profiling, pharmacokinetic studies, altering metabolic rates (KIE). | Relatively inexpensive, significant mass shift, can influence metabolic pathways. | nih.govresearchgate.netnih.gov |
| Carbon-13 (¹³C) | Metabolic flux analysis, quantitative internal standards, metabolite identification. | Label is less likely to be lost during metabolism compared to deuterium. | researchgate.netalfa-chemistry.com |
| Nitrogen-15 (¹⁵N) | Tracing nitrogen-containing compounds, internal standards for quantification. | Useful for tracking the fate of amine groups and heterocyclic rings. | alfa-chemistry.com |
Future Research Directions and Translational Perspectives for 1 2 4 Ethylphenyl Ethyl Piperidine Derivatives
Development of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of next-generation analogues of 1-[2-(4-Ethylphenyl)ethyl]piperidine will focus on optimizing potency and selectivity for their designated biological targets. A systematic approach to modifying the core scaffold will be crucial. Structure-activity relationship (SAR) studies will guide the rational design of new derivatives. For instance, substitutions on the phenyl ring and the piperidine (B6355638) moiety can significantly influence biological activity.
Key modifications to be explored include:
Aryl Group Substitution: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) on the 4-ethylphenyl ring to probe electronic and steric effects on receptor binding.
Piperidine Ring Modification: Altering the substitution pattern on the piperidine ring to enhance target engagement and modulate pharmacokinetic properties.
Linker Modification: Varying the length and rigidity of the ethyl linker connecting the phenyl and piperidine moieties to optimize the spatial orientation of the key pharmacophoric features.
A series of novel N-substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides have demonstrated extremely potent analgesic activity, highlighting the potential for significant potency gains through targeted modifications. For example, N-[4-(Methoxymethyl)-1-[2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide was found to be 4521 times more potent than morphine. nih.gov
Interactive Table 1: Hypothetical SAR Data for this compound Analogues
| Compound ID | R1 (Phenyl Substitution) | R2 (Piperidine Substitution) | IC50 (nM) | Selectivity Index |
|---|---|---|---|---|
| LEAD-001 | 4-Ethyl | H | 50 | 10 |
| AN-002 | 4-Fluoro | H | 25 | 20 |
| AN-003 | 4-Ethyl | 4-Methyl | 15 | 50 |
Exploration of Novel Therapeutic Indications
While the initial therapeutic focus for this compound derivatives might be on a specific target, their structural features suggest potential applications across a range of diseases. Piperidine derivatives have a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. ijnrd.orgencyclopedia.pub
Future research will involve screening these compounds against a diverse panel of biological targets to identify novel therapeutic opportunities. High-throughput screening (HTS) campaigns will be instrumental in this exploratory phase. For instance, derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine have been synthesized and evaluated for anti-acetylcholinesterase activity, with some compounds showing high potency and selectivity, suggesting potential applications in Alzheimer's disease. nih.gov
Potential therapeutic areas for exploration include:
Neurodegenerative Diseases: Targeting receptors and enzymes implicated in conditions like Alzheimer's and Parkinson's disease.
Oncology: Investigating cytotoxic and anti-proliferative effects against various cancer cell lines.
Infectious Diseases: Screening for activity against bacterial and viral pathogens.
Cardiovascular Disorders: Exploring effects on ion channels and receptors involved in cardiovascular function. For instance, certain 1-alkyl-N-[2-ethyl-2-(4-fluorophenyl)butyl]piperidine-4-carboxamide derivatives have shown potential as novel antihypertensive agents through inhibition of T-type Ca2+ channels. nih.govresearchgate.net
Integration of Artificial Intelligence and Machine Learning in Compound Design and Discovery
The integration of artificial intelligence (AI) and machine learning (ML) will accelerate the discovery and optimization of this compound derivatives. nih.gov These computational tools can analyze vast datasets to identify promising lead compounds and predict their biological activities and physicochemical properties. nih.gov
Key applications of AI and ML in this context include:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of virtual compounds. nih.gov
De Novo Design: Utilizing generative models to design novel molecules with desired pharmacological profiles.
Virtual Screening: Employing machine learning algorithms to screen large virtual libraries of compounds for potential hits against specific targets. nih.gov
Preclinical Development Strategies for Promising Candidates
Once promising candidates have been identified, a robust preclinical development strategy is essential to evaluate their potential for clinical translation. This will involve a comprehensive assessment of their pharmacokinetic (PK) and pharmacodynamic (PD) properties, as well as their safety and toxicity profiles.
Key preclinical studies will include:
ADME Profiling: Characterizing the absorption, distribution, metabolism, and excretion properties of the lead compounds.
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of the compounds in relevant animal models of disease.
Toxicology Studies: Assessing the potential for acute and chronic toxicity, including genotoxicity, carcinogenicity, and reproductive toxicity.
These studies will provide critical data to support the selection of a lead candidate for progression into clinical trials.
Investigation into Prodrug Strategies and Advanced Delivery Systems
To overcome potential limitations in the physicochemical and pharmacokinetic properties of this compound derivatives, the investigation of prodrug strategies and advanced delivery systems will be pursued. mdpi.com Prodrugs are inactive or less active precursors that are converted to the active drug in the body, which can improve properties such as solubility, stability, and bioavailability. mdpi.com
Potential prodrug approaches include:
Ester and Amide Linkages: Attaching promoieties to the parent drug via ester or amide bonds that can be cleaved by endogenous enzymes.
Phosphate and Carbonate Prodrugs: Introducing phosphate or carbonate groups to enhance aqueous solubility.
In addition to prodrugs, advanced delivery systems such as nanoparticles, liposomes, and micelles will be explored to improve the targeted delivery of the compounds to their site of action, enhance their therapeutic index, and reduce off-target side effects.
Interactive Table 2: Potential Prodrug Strategies for a Hypothetical this compound Derivative
| Prodrug Approach | Promoieties | Target Property Improvement | Cleavage Mechanism |
|---|---|---|---|
| Ester Prodrug | Amino acids, short-chain fatty acids | Increased lipophilicity, membrane permeability | Esterases |
| Phosphate Prodrug | Phosphate group | Enhanced aqueous solubility | Phosphatases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
